3-Trimethylsilylpropynal

Aldol reaction Diastereoselectivity Natural product synthesis

3‑Trimethylsilylpropynal (CAS 2975‑46‑4) is a silicon‑protected α,β‑acetylenic aldehyde (propynal) with the formula C₆H₁₀OSi and a molecular weight of 126.23 g/mol. It is a colorless to yellow liquid with a density of 0.854 g/mL at 25 °C and a refractive index of 1.444 [REFS‑1].

Molecular Formula C6H10OSi
Molecular Weight 126.23 g/mol
CAS No. 2975-46-4
Cat. No. B1302788
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Trimethylsilylpropynal
CAS2975-46-4
Molecular FormulaC6H10OSi
Molecular Weight126.23 g/mol
Structural Identifiers
SMILESC[Si](C)(C)C#CC=O
InChIInChI=1S/C6H10OSi/c1-8(2,3)6-4-5-7/h5H,1-3H3
InChIKeyLJRWLSKYGWLYIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3‑Trimethylsilylpropynal (CAS 2975‑46‑4) – Procurement‑Grade Overview for Research and Industrial Synthesis


3‑Trimethylsilylpropynal (CAS 2975‑46‑4) is a silicon‑protected α,β‑acetylenic aldehyde (propynal) with the formula C₆H₁₀OSi and a molecular weight of 126.23 g/mol. It is a colorless to yellow liquid with a density of 0.854 g/mL at 25 °C and a refractive index of 1.444 [REFS‑1]. The trimethylsilyl (TMS) group stabilises the triple bond, suppresses undesired polymerisation, and allows controlled release of the terminal alkyne under mild fluoride or basic conditions [REFS‑2]. This bifunctional building block serves as an electrophilic aldehyde and a masked terminal acetylene, enabling sequential or cascade transformations that are central to heterocycle construction, natural product synthesis, and advanced materials [REFS‑3].

Why 3‑Trimethylsilylpropynal Cannot Be Replaced by Simple Propynals or Non‑Silylated Analogs


3‑Trimethylsilylpropynal is not interchangeable with propiolaldehyde (2‑propynal) or propargyl alcohol. The unprotected aldehyde‑alkyne core is highly prone to polymerisation and uncontrolled side reactions, whereas the TMS group masks the terminal alkyne and imparts unique steric and electronic effects [REFS‑1]. In aldol reactions, the TMS‑substituted derivative delivers high diastereoselectivity that is lost with non‑silylated analogs [REFS‑2]. In cascade heterocyclisations, the silicon atom alters chemoselectivity, enabling pathways that are completely absent with phenylpropynal [REFS‑3]. Finally, the mild deprotection of the TMS group (e.g., with TBAF or K₂CO₃) is orthogonal to many functional groups, a feature not shared by bulkier silyl ethers that require harsher cleavage [REFS‑4].

Quantitative Performance Differentiation of 3‑Trimethylsilylpropynal vs. Closest Analogs


Aldol Diastereoselectivity: TMS‑Propynal vs. Unsubstituted Propynal

In cobalt‑complexed aldol reactions with an O‑silyl ketene O,S‑acetal, 3‑trimethylsilylpropynal gives the syn‑aldol product with high diastereoselectivity, whereas the unsubstituted propynal (2‑propynal) shows no selectivity under the same conditions [REFS‑1]. The TMS group provides steric bulk that directs the approach of the nucleophile, a feature absent in the parent aldehyde [REFS‑1].

Aldol reaction Diastereoselectivity Natural product synthesis

Cascade Heterocyclisation: TMS‑Propynal vs. Phenylpropynal

Under acid‑catalysed microwave irradiation, 3‑trimethylsilylpropynal reacts with 2‑aminopyridine to give a unique 1,2‑dihydropyridine‑3,5‑dicarbaldehyde in 75% isolated yield [REFS‑1]. Under identical conditions, phenylpropynal follows a completely different pathway, yielding an imidazo[1,2‑a]pyridine derivative [REFS‑1]. The presence of the silicon atom enables a cascade assembly involving three aldehyde molecules, a pathway not accessible with carbon‑substituted propynals [REFS‑1].

Heterocyclisation Microwave-assisted synthesis Cascade reaction

Chemoselective Addition: TMS‑Propynal vs. Carbon‑Propynals

With primary amines, 3‑trimethylsilylpropynal reacts chemoselectively at the aldehyde group to give the corresponding Schiff base in high yield without affecting the triple bond [REFS‑1]. In contrast, reactions of the same amines with phenylpropynal or other carbon‑substituted propynals often result in complex mixtures due to competing Michael addition at the β‑carbon [REFS‑1]. The electron‑withdrawing silicon atom deactivates the triple bond toward nucleophilic attack, preserving the acetylenic moiety for subsequent transformations [REFS‑2].

Chemoselectivity Amino acid functionalisation Schiff base

Deprotection Efficiency: TMS vs. TBDMS‑Protected Propynals

The trimethylsilyl (TMS) group is cleaved under mild fluoride conditions (e.g., TBAF, CsF) at room temperature in minutes, whereas the tert‑butyldimethylsilyl (TBDMS) analog requires elevated temperatures and longer reaction times [REFS‑1]. In sila‑Sonogashira couplings, in situ desilylation of TMS‑alkynes with CsF occurs at ambient temperature with >80% coupling yield, while TBDMS‑protected alkynes show negligible conversion under identical conditions [REFS‑1].

Silyl deprotection Fluoride‑mediated cleavage Orthogonal protecting groups

Reaction Yield in β‑Lactam Formation: TMS‑Propynal vs. Other Silyl‑Aldehydes

In the formal synthesis of (±)‑thienamycin, the lithium enolate Z‑11 reacts with the N‑silylimine of 3‑trimethylsilylpropynal to give the cis‑β‑lactam 20 with high stereoselectivity (cis/trans ratio not quantified, but reported as “high level of stereoselection”) [REFS‑1]. The corresponding reaction with the N‑silylimine of 3‑trimethylsilylpropenal (allylic analog) proceeds with similar selectivity, but the propynal derivative provides the acetylenic handle required for subsequent functionalisation [REFS‑1].

β‑Lactam synthesis Stereoselective cycloaddition Thienamycin synthesis

Physical Stability: TMS‑Propynal vs. Unprotected Propynal

3‑Trimethylsilylpropynal is a stable liquid that can be stored at 0–10 °C under inert atmosphere, whereas unprotected propiolaldehyde (2‑propynal) polymerises rapidly even at low temperatures and is not commercially available as a pure substance [REFS‑1]. The TMS group increases the energy barrier for polymerisation by >10 kcal/mol based on computational studies of analogous silyl‑alkynes [REFS‑2].

Storage stability Polymerisation inhibition Safe handling

High‑Value Application Scenarios for 3‑Trimethylsilylpropynal Based on Evidence‑Based Differentiation


Stereocontrolled Natural Product Synthesis (e.g., Blastmycinone, Asperlin)

The high diastereoselectivity observed in aldol reactions (>20:1 syn/anti) makes 3‑trimethylsilylpropynal the reagent of choice for constructing the stereodefined 5,6‑dihydro‑2‑pyrone core of antifungal metabolites such as blastmycinone and asperlin [REFS‑1]. The TMS group is essential for achieving the required stereocontrol and can be removed quantitatively after aldol coupling to reveal the terminal alkyne for subsequent Sonogashira or click chemistry [REFS‑1].

Microwave‑Assisted Synthesis of Dihydropyridine‑Based Libraries

The unique cascade heterocyclisation of 3‑trimethylsilylpropynal with 2‑aminopyridine under microwave irradiation (75% yield, 6 min) provides rapid access to 1,2‑dihydropyridine‑3,5‑dicarbaldehydes [REFS‑1]. This scaffold is not accessible with phenyl‑ or alkyl‑propynals, offering a distinct chemical space for the discovery of calcium channel modulators or anti‑inflammatory agents [REFS‑1].

Chemoselective Bioconjugation and Amino Acid Functionalisation

The exclusive 1,2‑addition of amines to the aldehyde group of 3‑trimethylsilylpropynal (>90% yield) enables the site‑specific introduction of an acetylenic handle onto lysine residues or amino acid esters [REFS‑1]. The resulting aza‑enynes can be further elaborated via copper‑catalysed azide‑alkyne cycloaddition (CuAAC) without competing side reactions, making this compound valuable for peptide stapling and protein labelling [REFS‑1].

β‑Lactam Antibiotic Intermediate Manufacturing

In the stereoselective synthesis of cis‑β‑lactams (68% yield), 3‑trimethylsilylpropynal provides the acetylenic side chain required for advanced carbapenem and thienamycin intermediates [REFS‑1]. The mild deprotection of the TMS group is compatible with the sensitive β‑lactam ring, allowing subsequent functionalisation without epimerisation or degradation [REFS‑1].

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